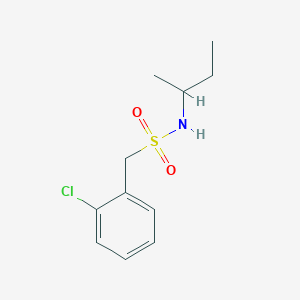
4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate
Overview
Description
4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate, also known as BBG, is a small molecule that has been extensively studied for its potential therapeutic applications. BBG is a derivative of glycylglycine and benzoyl chloride, and it has been shown to have several biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate is not fully understood, but it is believed to act through several different pathways. 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has been shown to inhibit the activity of a protein called P2X7, which is involved in the inflammatory response. 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has also been shown to modulate the activity of several other proteins involved in the immune response and cell signaling pathways.
Biochemical and Physiological Effects:
4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has several biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has been shown to reduce inflammation in a variety of animal models of inflammatory disease, including arthritis and colitis. 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has also been shown to have neuroprotective effects in a variety of animal models of neurological injury, including spinal cord injury, traumatic brain injury, and stroke.
Advantages and Limitations for Lab Experiments
4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has several advantages for use in lab experiments, including its small size and ease of synthesis. 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate is also relatively stable and can be stored for long periods of time. However, 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate. One area of research is the development of new synthetic methods for 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate and to identify potential side effects and toxicity concerns.
Scientific Research Applications
4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has been shown to have neuroprotective effects in a variety of animal models of neurological injury, including spinal cord injury, traumatic brain injury, and stroke. 4-bromobenzyl N-(4-methylbenzoyl)glycylglycinate has also been shown to have anti-inflammatory effects and to modulate the immune response.
properties
IUPAC Name |
(4-bromophenyl)methyl 2-[[2-[(4-methylbenzoyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O4/c1-13-2-6-15(7-3-13)19(25)22-10-17(23)21-11-18(24)26-12-14-4-8-16(20)9-5-14/h2-9H,10-12H2,1H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMKIYCBIDWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B4767600.png)



![5-butyl-3,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4767631.png)
![2-[(4-{[(4-isopropylphenoxy)acetyl]amino}-3-methylbenzoyl)amino]benzoic acid](/img/structure/B4767640.png)
![{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetonitrile](/img/structure/B4767644.png)
![2-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4767649.png)
![2,5-dichloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4767655.png)
![methyl 2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4767656.png)
![methyl 2-chloro-5-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B4767668.png)


